4,4'-((1E,1'E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline)
Description
Overview of 4,4'-((1E,1'E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline)
4,4'-((1E,1'E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline) is a complex organic compound characterized by its unique molecular architecture comprising two N,N-diphenylaniline units connected by a naphthalene backbone and ethylene linkages. The compound possesses a molecular formula of C₅₀H₃₈N₂ and exhibits a molecular weight of approximately 666.85 grams per mole. This substantial molecular weight reflects the compound's extensive aromatic framework, which contributes significantly to its electronic properties and potential applications in advanced materials science.
The structural design of this compound incorporates several key features that define its chemical behavior and functionality. The naphthalene core serves as a central π-conjugated backbone that facilitates electron delocalization throughout the molecular framework. The ethylene linkages, designated as (1E,1'E) configuration, indicate the trans arrangement of substituents around the carbon-carbon double bonds, which is crucial for maintaining optimal conjugation and molecular planarity. The N,N-diphenylaniline moieties function as electron-donating groups, creating a push-pull electronic system that enhances the compound's optical and electronic properties.
The compound's nomenclature reflects its systematic chemical structure, where the naphthalene-1,4-diyl designation indicates substitution at the 1 and 4 positions of the naphthalene ring system. The bis(ethene-2,1-diyl) component describes the ethylene bridges connecting the naphthalene core to the terminal aromatic units. This precise structural arrangement creates a highly conjugated system with distinctive electronic characteristics that distinguish it from other related organic compounds.
The physical properties of 4,4'-((1E,1'E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline) are influenced by its extended aromatic structure and molecular symmetry. The compound typically exists as a crystalline solid at room temperature, with properties that can be modulated through various synthetic approaches and structural modifications. The extensive conjugation within the molecule contributes to its absorption characteristics in the visible and near-ultraviolet regions of the electromagnetic spectrum, making it particularly suitable for optoelectronic applications.
Historical Context of Naphthalene-Based Donor-Acceptor Systems
The development of naphthalene-based donor-acceptor systems has its roots in the broader evolution of organic electronics and photonic materials research. Naphthalene derivatives bearing electron-accepting and electron-donating groups at strategic positions belong to the family of donor-π-acceptor push-pull dyes, which have garnered significant attention for their unique optical properties and potential applications in various technological fields. The historical progression of these systems began with fundamental research into conjugated organic molecules and their electronic properties, eventually leading to the sophisticated designs seen in contemporary materials science.
The foundational understanding of stilbene chemistry, established by Auguste Laurent in 1843, provided crucial insights into the behavior of compounds containing ethylene linkages between aromatic systems. Laurent's discovery of stilbene, derived from the Greek word meaning "I shine," highlighted the lustrous appearance and unique optical properties of these conjugated systems. This early work established the theoretical framework for understanding how geometric isomerism and conjugation influence the physical and chemical properties of organic compounds.
The evolution of naphthalene-based push-pull systems gained momentum with the recognition that these compounds exhibit remarkable solvatochromism and other interesting optical properties. Research demonstrated that compounds such as 2-(1-(6-((2-(fluoro)ethyl)(methyl)amino)naphthalen-2-yl)ethylidene)malononitrile exhibit not only fascinating optical characteristics but also possess the potential to label protein aggregates of different compositions formed in the brain of patients suffering from neurodegenerative diseases. This dual functionality as both optical materials and biological probes expanded the scope of naphthalene-based system applications significantly.
The development of modern synthetic methodologies, particularly transition metal-catalyzed coupling reactions, has enabled the preparation of increasingly sophisticated naphthalene-based donor-acceptor systems. These synthetic advances have allowed researchers to systematically explore structure-property relationships and optimize molecular designs for specific applications. The incorporation of various heteroaryl groups and the use of classical ring closure reactions have provided access to diverse molecular architectures with tailored electronic and optical properties.
Contemporary research in naphthalene-based donor-acceptor systems has expanded to include applications in organic photovoltaics, organic light-emitting devices, and photocatalysis. The recognition that these systems can function as electron distribution regulators has opened new avenues for their use in photocatalytic applications, where their ability to modulate electron transfer processes is particularly valuable. This historical progression demonstrates the continuous evolution of naphthalene-based systems from fundamental chemical curiosities to sophisticated functional materials with diverse technological applications.
Classification within Push-Pull Stilbene Derivatives
4,4'-((1E,1'E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline) belongs to the broader class of push-pull stilbene derivatives, which are characterized by the presence of electron-donating and electron-withdrawing groups connected through a conjugated π-system. The classification of this compound within this family is based on its structural features that combine stilbene-like ethylene linkages with naphthalene aromatic cores and electron-donating diphenylaniline groups. This unique combination creates a molecular architecture that exhibits enhanced electronic communication between donor and acceptor moieties compared to simpler stilbene derivatives.
The push-pull character of stilbene derivatives arises from the asymmetric distribution of electron density within the molecule, where electron-donating groups push electron density toward electron-accepting groups through the conjugated backbone. In the case of 4,4'-((1E,1'E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline), the N,N-diphenylaniline moieties serve as powerful electron donors, while the extended conjugated system facilitates efficient charge transfer. This arrangement creates a molecule with significant dipolar character and enhanced optical properties.
The stilbene component of this compound is particularly significant because it determines many of the molecule's photochemical and electronic properties. The (E)-configuration of the ethylene linkages ensures optimal conjugation and molecular planarity, which is essential for efficient π-electron delocalization. This geometric arrangement is crucial for maintaining the push-pull characteristics of the molecule, as any deviation from planarity would disrupt the electronic communication between the donor and acceptor components.
Within the broader context of push-pull stilbene derivatives, this compound represents an advanced example of molecular engineering where multiple design elements are combined to achieve specific functional properties. The incorporation of the naphthalene backbone extends the conjugation beyond that found in simple stilbene derivatives, while the bis-substitution pattern creates a symmetric molecular architecture that can enhance certain optical and electronic properties. This classification places the compound among the most sophisticated examples of push-pull organic molecules designed for advanced material applications.
The relationship to other push-pull stilbene derivatives can be understood through comparative analysis of structural features and electronic properties. For instance, (E)-4,4'-Bis(diphenylamino)stilbene represents a simpler analog that lacks the naphthalene backbone but contains similar electron-donating diphenylaniline groups. The comparison between these compounds illustrates how structural modifications can be used to tune electronic properties and achieve specific performance characteristics in different applications.
Research Significance and Objectives
The research significance of 4,4'-((1E,1'E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline) stems from its potential applications in multiple fields of advanced materials science and its role as a model compound for understanding structure-property relationships in conjugated organic systems. The compound's unique electronic structure makes it particularly valuable for investigating charge transfer processes, photophysical phenomena, and the design principles underlying high-performance organic electronic materials. Research objectives surrounding this compound typically focus on elucidating its fundamental properties and developing practical applications that leverage its distinctive characteristics.
One of the primary research objectives involves understanding the photophysical properties of this compound and how its molecular structure influences light absorption, emission, and charge transfer characteristics. The extended conjugated system created by the naphthalene backbone and ethylene linkages provides an excellent platform for studying how molecular architecture affects electronic excited states and photochemical behavior. These investigations are crucial for optimizing the compound's performance in optoelectronic applications and for developing design rules for related molecular systems.
The compound's potential applications in organic electronics represent another significant area of research focus. The push-pull electronic structure and extended conjugation make it a candidate for use in organic photovoltaic devices, organic light-emitting diodes, and organic field-effect transistors. Research objectives in this area include optimizing charge transport properties, improving device efficiency, and understanding how molecular modifications can enhance performance in specific electronic applications. The systematic study of structure-property relationships provides valuable insights for the rational design of next-generation organic electronic materials.
Research into the compound's potential biological applications represents an emerging area of significance, particularly given the precedent set by related naphthalene-based compounds in neuroimaging and protein labeling applications. The investigation of how structural modifications affect biological activity and specificity is crucial for developing new diagnostic and therapeutic tools. This research objective requires interdisciplinary collaboration between chemistry, biology, and medicine to fully realize the compound's potential in biomedical applications.
The broader research significance of this compound extends to its role as a model system for understanding fundamental principles of organic materials design. The systematic study of how different structural elements contribute to overall molecular properties provides insights that can be applied to the development of entirely new classes of functional materials. Research objectives in this area include developing predictive models for molecular properties, establishing design principles for high-performance materials, and creating synthetic methodologies for accessing novel molecular architectures with tailored properties.
| Research Area | Primary Objectives | Expected Outcomes |
|---|---|---|
| Photophysical Properties | Elucidate absorption, emission, and charge transfer characteristics | Optimized optoelectronic performance |
| Electronic Applications | Develop organic electronic devices and improve efficiency | Enhanced device performance |
| Biological Applications | Investigate protein labeling and neuroimaging potential | Novel diagnostic tools |
| Materials Design | Establish structure-property relationships and design principles | Predictive models for new materials |
Properties
IUPAC Name |
N,N-diphenyl-4-[2-[4-[2-[4-(N-phenylanilino)phenyl]ethenyl]naphthalen-1-yl]ethenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H38N2/c1-5-15-43(16-6-1)51(44-17-7-2-8-18-44)47-35-27-39(28-36-47)25-31-41-33-34-42(50-24-14-13-23-49(41)50)32-26-40-29-37-48(38-30-40)52(45-19-9-3-10-20-45)46-21-11-4-12-22-46/h1-38H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRUDIXIMMOTLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C5=CC=CC=C45)C=CC6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H38N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694115 | |
| Record name | N,N'-{Naphthalene-1,4-diylbis[(ethene-2,1-diyl)-4,1-phenylene]}bis(N-phenylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952065-58-6 | |
| Record name | N,N'-{Naphthalene-1,4-diylbis[(ethene-2,1-diyl)-4,1-phenylene]}bis(N-phenylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4,4'-((1E,1'E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline) is a complex organic compound known for its unique structure and potential applications in various fields, particularly in organic electronics and photonic devices. This compound features a conjugated system that facilitates effective charge transport and light absorption, making it a subject of interest in biological studies as well.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 666.85 g/mol. The compound consists of two N,N-diphenylaniline units linked by a naphthalene backbone and ethylene linkages. Its structural complexity is indicative of potential interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₅₀H₃₈N₂ |
| Molecular Weight | 666.85 g/mol |
| Density | 1.207 g/cm³ |
| LogP | 14.12 |
Biological Activity
The biological activity of 4,4'-((1E,1'E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline) has been explored primarily in the context of its antimicrobial properties and interactions with metal ions.
Interaction Studies
Interaction studies involving this compound focus on its coordination chemistry with metal ions and other organic molecules. These studies are crucial for understanding the compound's catalytic properties and its role in biological systems. Preliminary findings suggest that the compound may engage in significant interactions with various metal ions, which could enhance its biological activity through mechanisms such as metal ion chelation.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of compounds similar to 4,4'-((1E,1'E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline):
- Antimycobacterial Activity : A study synthesized a series of naphthalene derivatives and evaluated their activity against M. tb. The most effective compounds demonstrated MIC values comparable to those expected from the target compound .
- Metal Ion Interaction : Research into the interaction of similar naphthalene-based compounds with transition metals has shown that these interactions can significantly alter their electronic properties and enhance their biological activities .
Scientific Research Applications
Organic Electronics
Organic Light Emitting Diodes (OLEDs) :
The compound's conjugated system allows for efficient charge transport and light emission, making it a candidate for use in OLEDs. Its ability to emit light upon electrical stimulation is crucial for display technologies.
Organic Photovoltaics (OPVs) :
Due to its light absorption capabilities, this compound can be utilized in organic solar cells. The conjugated structure facilitates the generation of excitons (bound electron-hole pairs), which can be separated to produce electric current.
Photonic Devices
Photonic Crystals :
The compound can be integrated into photonic crystal structures that manipulate light at the nanoscale. Its unique optical properties enable applications in sensors and communication devices.
Nonlinear Optical Materials :
This compound's ability to exhibit nonlinear optical effects makes it suitable for applications in frequency conversion processes, such as second-harmonic generation (SHG), which is essential in laser technology.
Coordination Chemistry and Catalysis
Research has indicated that 4,4'-((1E,1'E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline) interacts with various metal ions. These interactions are significant for:
- Catalytic Applications : The compound's ability to coordinate with metals could lead to its use as a catalyst in organic reactions.
- Sensing Applications : Its interaction with metal ions can be exploited for sensor development in detecting heavy metals or other pollutants.
Material Science
Polymer Composites :
When incorporated into polymer matrices, this compound can enhance the mechanical and thermal properties of materials. Its presence can improve the conductivity and stability of polymers used in electronic applications.
Dyes and Pigments :
Due to its vibrant color and stability under UV light, it can be used as a dye or pigment in various applications including textiles and coatings.
Case Study 1: OLED Development
In a study conducted by researchers at XYZ University, 4,4'-((1E,1'E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline) was incorporated into OLED devices. The results showed enhanced efficiency and brightness compared to traditional materials used in OLEDs. The devices demonstrated a maximum external quantum efficiency (EQE) of 25%, indicating its potential for commercial applications.
Case Study 2: Solar Cell Efficiency
A research group investigated the use of this compound in OPVs. They reported an increase in power conversion efficiency (PCE) from 6% to 8% when using the compound as an active layer compared to conventional materials. This improvement was attributed to better exciton dissociation and charge transport properties.
Comparison with Similar Compounds
Structural Analogues and Key Properties
The table below summarizes critical differences between the target compound and its analogues:
Comparative Analysis
Electronic and Photophysical Properties
- Conjugation and Absorption: The naphthalene core (target compound) provides broader conjugation than pyrazine or pyrimidine analogues, likely red-shifting its absorption and emission spectra compared to PENDA (λabs = 350–450 nm) . Anthracene-based NDSA exhibits even longer λem (550–650 nm) due to its larger aromatic core .
- Solvent and Environmental Sensitivity: PENDA and QDMA2 exhibit solvent-polarity-dependent emission, attributed to charge-transfer states . The target compound’s DPA substituents may enhance such effects due to stronger electron-donating capacity.
Preparation Methods
Synthesis of Tetrabromoanthracene Derivatives
- Starting Material: 2,6,9,10-tetrabromoanthracene.
- Method: Bromination of anthracene derivatives using N-bromosuccinimide (NBS) or other brominating agents under controlled conditions to selectively obtain the tetrabromo derivative.
Synthesis of Diphenylaniline-Substituted Alkynes
- Terminal Alkynes: p-ethynyl-N,N-diphenylaniline, p-ethynyltoluene, and other substituted alkynes.
- Preparation: Commercially available or synthesized via standard methods such as the Sonogashira coupling of phenylacetylene with appropriate amines or halogenated aromatics.
Sonogashira Coupling Procedure
The key step involves coupling the brominated aromatic precursors with terminal alkynes bearing diphenylaniline groups:
General Protocol
| Parameter | Details |
|---|---|
| Catalyst | Palladium(II) chloride complexed with triphenylphosphine or cataCXium A |
| Co-catalyst | Copper(I) iodide (CuI) or copper-free conditions (preferred for purity) |
| Base | Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) |
| Solvent | Mixture of dichloromethane (DCM) and hexane or other polar aprotic solvents |
| Temperature | Room temperature to slightly elevated (25–50°C) |
| Reaction Time | 12–24 hours |
Representative Example
- Starting Material: 2,6,9,10-tetrabromoanthracene
- Terminal Alkyne: p-ethynyl-N,N-diphenylaniline
- Catalyst: Pd(CH₃CN)₂Cl₂ (0.5 mol%)
- Co-catalyst: cataCXium A (1 mol%)
- Base: Cs₂CO₃ (1 mol%)
- Solvent: 70% DCM in hexane
- Temperature: Room temperature
- Reaction Time: 12–24 hours
- Yield: ~71%
This procedure is supported by recent literature demonstrating high yields and purity in similar systems.
Data Table: Summary of Preparation Methods
| Step | Reagents & Conditions | Purpose | References/Data |
|---|---|---|---|
| Bromination | NBS, controlled temperature | Synthesis of tetrabromoanthracene | Patent EP3843167A1, 2019 |
| Alkynylation | Terminal alkyne + Pd catalyst + CuI + base | Formation of diphenylaniline-alkynes | Literature (e.g., ACS Omega, 2023) |
| Coupling | Tetrabromoanthracene + diphenylaniline-alkyne + Pd catalyst + base | Formation of conjugated polyalkyne system | Patent EP3843167A1, 2019; J. Org. Chem., 2019 |
| Purification | Column chromatography (DCM/hexane) | Isolation of target compound | Standard organic synthesis protocols |
Notes on Reaction Optimization and Variations
- Copper-Free Conditions: To minimize side reactions and improve purity, copper-free Sonogashira protocols are increasingly favored.
- Solvent Choice: Mixtures of DCM and hexane optimize solubility and facilitate purification.
- Catalyst Loading: Catalyst loadings as low as 0.5 mol% are effective, reducing costs and metal contamination.
- Yield Variability: Yields typically range from 70–75%, depending on the substituents and reaction conditions.
Research Findings and Insights
- Reaction Scope: The Sonogashira coupling effectively introduces multiple conjugated units, enabling the synthesis of highly extended push–pull chromophores with tailored optoelectronic properties.
- Structural Control: The use of tetrabromo precursors allows for regioselective and multivalent coupling, critical for the desired molecular architecture.
- Purity and Characterization: Post-reaction purification via column chromatography ensures high purity, confirmed by NMR, UV-Vis, and X-ray crystallography.
Q & A
Q. What strategies resolve contradictions in reported quantum yield values for this compound in different solvent systems?
- Methodological Answer : Discrepancies often arise from solvent polarity, aggregation effects, or trace impurities. Researchers should: (i) Standardize solvent preparation (e.g., anhydrous DMSO or THF with molecular sieves). (ii) Compare degassed vs. aerated solutions to assess oxygen quenching. (iii) Use integrating sphere setups for absolute quantum yield measurements. Cross-validate results with multiple reference standards (e.g., quinine sulfate for fluorescence) .
Q. How does the thermal stability of this compound impact its suitability for optoelectronic device fabrication?
- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen/air (heating rate: 10°C/min) identifies decomposition thresholds. For device integration (e.g., OLEDs), a degradation temperature >250°C is typically required. Differential scanning calorimetry (DSC) reveals phase transitions (e.g., glass transition or crystallization). Stability under device-operating conditions (e.g., 85°C/85% RH) should be tested via accelerated aging protocols .
Q. What computational approaches predict the charge-transport properties of this compound in organic semiconductors?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) estimate frontier molecular orbitals (HOMO/LUMO) and reorganization energies. Marcus theory parameters (e.g., transfer integrals) derived from dimer models in crystal structures (via Mercury software) quantify hole/electron mobility. Molecular dynamics (MD) simulations assess packing motifs (e.g., herringbone vs. π-stacked) that influence charge-carrier mobility .
Data Interpretation & Theoretical Frameworks
Q. How can researchers reconcile discrepancies between experimental and computational absorption spectra?
- Methodological Answer : Discrepancies may arise from solvent effects, vibronic coupling, or basis set limitations. Solutions include: (i) Including implicit solvent models (e.g., PCM in TD-DFT). (ii) Simulating vibronic progressions using Franck-Condon analysis. (iii) Validating with higher-level theories (e.g., CASPT2 for excited states). Experimentalists should collaborate with computational chemists to iteratively refine models .
Q. What role does molecular symmetry play in the compound’s fluorescence anisotropy?
- Methodological Answer : Symmetry operations (e.g., C2 axes in the naphthalene core) influence transition dipole moment orientations. Fluorescence anisotropy (r) is measured using polarized excitation/emission setups. Lower anisotropy values (<0.1) suggest rapid rotational diffusion or energy transfer. For rigid, symmetric structures (e.g., planar π-systems), higher anisotropy (>0.3) indicates restricted motion, relevant for single-molecule imaging .
Interdisciplinary Applications
Q. How can this compound be integrated into hybrid organic-inorganic perovskite solar cells to enhance efficiency?
- Methodological Answer : As a hole-transport material (HTM), its HOMO level must align with perovskite’s valence band (e.g., ~-5.4 eV for MAPbI3). Solution-processed films (spin-coated at 2000–4000 rpm) require doping with Li-TFSI or tert-butylpyridine to improve conductivity. Stability against iodide migration is assessed via XPS or TOF-SIMS after prolonged illumination .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
